molecular formula C7H3BrFNO B1410621 2-Bromo-5-fluoro-4-hydroxybenzonitrile CAS No. 1805589-51-8

2-Bromo-5-fluoro-4-hydroxybenzonitrile

Cat. No. B1410621
CAS RN: 1805589-51-8
M. Wt: 216.01 g/mol
InChI Key: QPCPQGREYUHVNH-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrFNO . It is a planar molecule, and its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .


Synthesis Analysis

The synthesis of 2-Bromo-5-fluoro-4-hydroxybenzonitrile involves multiple steps . One method involves the use of 4-Bromo-2-fluorobenzonitrile and copper bromide, triethylamine, and formic acid at room temperature . The mixture is stirred at room temperature for 24 hours under an oxygen atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-4-hydroxybenzonitrile is characterized by the presence of bromine, fluorine, hydroxy, and nitrile groups attached to a benzene ring . The InChI code for this compound is 1S/C7H3BrFNO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H .

Scientific Research Applications

Herbicide Resistance in Plants

Research has shown the potential of introducing specific detoxification genes into plants to confer resistance to certain herbicides. One study demonstrated that transgenic tobacco plants expressing a bacterial nitrilase gene exhibited resistance to bromoxynil, a herbicide chemically similar to 2-Bromo-5-fluoro-4-hydroxybenzonitrile (Stalker, McBride, & Malyj, 1988).

Synthesis and Chemical Transformations

2-Bromo-5-fluoro-4-hydroxybenzonitrile can be synthesized through various chemical reactions. A study detailed the scaleable synthesis of related compounds, showcasing the versatility and applicability of halogenated benzonitriles in organic chemistry (Szumigala, Devine, Gauthier, & Volante, 2004).

Photochemistry Studies

Photochemical studies of halogenated benzonitriles, similar to 2-Bromo-5-fluoro-4-hydroxybenzonitrile, have revealed insights into their behavior under light exposure. This research is significant for understanding the environmental fate and degradation pathways of these compounds (Bonnichon, Grabner, Guyot, & Richard, 1999).

Environmental Degradation

Studies have also investigated the environmental degradation of similar compounds under various conditions, providing insights into the potential environmental impact and biodegradability of 2-Bromo-5-fluoro-4-hydroxybenzonitrile (Knight, Berman, & Häggblom, 2003).

Effects on Aquatic Systems

The impact of 2-Bromo-5-fluoro-4-hydroxybenzonitrile on aquatic systems has been a subject of research, particularly focusing on its photodegradation and interactions with various aquatic components, which is crucial for assessing its environmental risks (Kochany, 1992).

Future Directions

2-Fluoro-4-hydroxybenzonitrile, a related compound, may be used in the synthesis of 4-cyano-3-fluorophenyl 4-(hexadecyloxy) benzoate . This suggests that 2-Bromo-5-fluoro-4-hydroxybenzonitrile could potentially be used in similar synthetic applications.

properties

IUPAC Name

2-bromo-5-fluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCPQGREYUHVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-hydroxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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